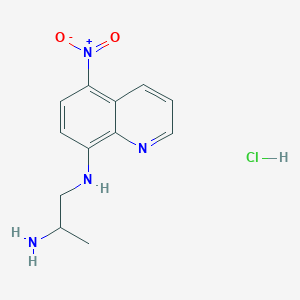
N-cyclohexyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide, also known as CYM-5442, is a small molecule compound with potential therapeutic applications in various diseases. It was first synthesized in 2003 by researchers at the University of California, San Diego, and has since been the subject of several scientific studies.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is not fully understood, but it is believed to act through the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a critical role in the regulation of inflammatory and immune responses, as well as in the development and progression of cancer. N-cyclohexyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has been shown to inhibit the activation of NF-κB and its downstream targets, leading to the inhibition of inflammation and cancer cell growth.
Biochemical and Physiological Effects:
N-cyclohexyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammation. It has also been found to have neuroprotective effects, including the reduction of oxidative stress and the inhibition of neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-cyclohexyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide in lab experiments is its specificity for the NF-κB signaling pathway, which makes it a useful tool for studying the role of NF-κB in various diseases. However, one limitation of using N-cyclohexyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is its relatively low potency, which may require higher concentrations to achieve the desired effects.
Zukünftige Richtungen
There are several future directions for the research and development of N-cyclohexyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide. One area of focus is the optimization of its potency and selectivity, which may improve its therapeutic potential. Another area of focus is the identification of new disease indications for N-cyclohexyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide, such as autoimmune diseases and metabolic disorders. Additionally, the development of novel delivery systems for N-cyclohexyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide may improve its pharmacokinetic properties and enhance its therapeutic efficacy.
Synthesemethoden
The synthesis of N-cyclohexyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves a multi-step process starting from commercially available starting materials. The first step involves the reaction of 2-chlorobenzoic acid with cyclohexylamine to form the corresponding amide. This is followed by the reaction of the amide with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide in the presence of a base to form N-cyclohexyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and to reduce inflammation in animal models of inflammatory diseases. In addition, N-cyclohexyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-cyclohexyl-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-23(20,21)18-11-15(22-14-10-6-5-9-13(14)18)16(19)17-12-7-3-2-4-8-12/h5-6,9-10,12,15H,2-4,7-8,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZKLQKNQUBGOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(OC2=CC=CC=C21)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-cyclohexen-1-ylcarbonyl)-4-{[4-(1-pyrrolidinylmethyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine trifluoroacetate](/img/structure/B6053025.png)
![3-[(2-ethyl-1-piperidinyl)carbonyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B6053028.png)
![ethyl 2-{[2-(5-chloro-1,3-benzoxazol-2-yl)-3-oxo-1-propen-1-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6053033.png)
![N~2~-[(dimethylamino)sulfonyl]-N~2~-(2,5-dimethylphenyl)glycinamide](/img/structure/B6053039.png)
![N-(3'-methoxy-4-biphenylyl)-1-[(methylthio)acetyl]prolinamide](/img/structure/B6053046.png)

![N-(2-methyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)nicotinamide](/img/structure/B6053071.png)
![6-{1-[(5-chloro-2-thienyl)carbonyl]piperidin-4-yl}-2-methylpyrimidin-4(3H)-one](/img/structure/B6053079.png)

![5-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6053094.png)
![5-{2-[(4,5-dibromo-2-thienyl)carbonyl]hydrazino}-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B6053101.png)
![N-isopropyl-N-(2-methoxyethyl)-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6053109.png)
![4-tert-butylphenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B6053126.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6053131.png)